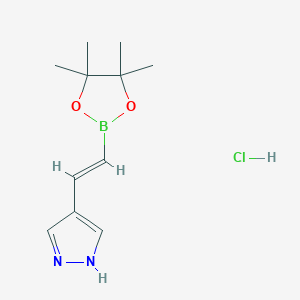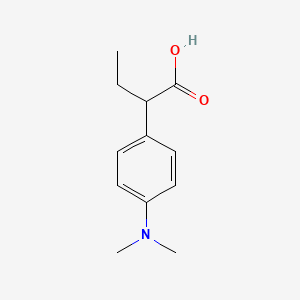![molecular formula C8H9ClS B13604288 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene typically involves the chloromethylation of thiophene derivatives. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the thiophene ring then attack the electrophilic carbon, followed by rearomatization of the ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically purified by distillation under reduced pressure to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the chloromethyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products
Substitution: Formation of thiophene derivatives with various functional groups.
Oxidation: Production of sulfoxides and sulfones.
Reduction: Formation of methyl-substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other materials
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-methylthiophene: A derivative with a methyl group instead of a chloromethyl group.
2-chloromethylthiophene: A closely related compound with similar reactivity.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H9ClS |
|---|---|
Peso molecular |
172.68 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C8H9ClS/c9-5-7-4-6-2-1-3-8(6)10-7/h4H,1-3,5H2 |
Clave InChI |
JVXFZPJNAVDFQW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC(=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)




![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)


![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)


